Bis(2-aminopropyl)amine

Description

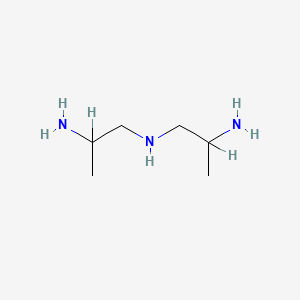

Bis(2-aminopropyl)amine (C₆H₁₇N₃), also known as N,N-bis(3-aminopropyl)amine, is a branched aliphatic triamine characterized by a central amine group bonded to two 2-aminopropyl (-CH₂CH₂CH₂NH₂) substituents. This compound serves as a versatile building block in organic synthesis, coordination chemistry, and materials science. Its structure enables chelation with metal ions, participation in polymer crosslinking, and functionalization for drug design. Synthesis typically involves nucleophilic addition reactions, such as the Michael addition of acrylonitrile to primary amines followed by hydrogenation and deprotection steps, yielding isolated yields up to 67% .

Properties

IUPAC Name |

1-N-(2-aminopropyl)propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c1-5(7)3-9-4-6(2)8/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFVBBXWAWZSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60994335 | |

| Record name | N~1~-(2-Aminopropyl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-00-5 | |

| Record name | N1-(2-Aminopropyl)-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminopropyl)propane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Iminodipropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(2-Aminopropyl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminopropyl)propane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-aminopropyl)amine can be synthesized through the continuous reaction of 1,3-propylenediamine in the presence of a heterogeneous catalyst. The reaction is typically carried out in a reaction column . The requisite reactant, 1,3-propylenediamine, can be prepared by reductive amination of 1,3-propanediol or 1-amino-3-propanol, or by hydrogenation of malonitrile .

Industrial Production Methods: Industrial production of this compound involves the catalytic amination of appropriate alcohols, aldehydes, or ketones by means of corresponding primary amines with the liberation of one molar equivalent of water . The process is generally carried out over metallic amination catalysts such as nickel, cobalt, or copper at elevated temperatures and under superatmospheric pressure .

Chemical Reactions Analysis

Types of Reactions: Bis(2-aminopropyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups under basic or acidic conditions.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Bis(2-aminopropyl)amine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other chemicals and as a catalyst in various reactions.

Biology: This compound is used in the study of polyamines and their role in cell growth and differentiation.

Industry: It is used in the production of polymers, rubber, and other industrial products.

Mechanism of Action

The mechanism of action of bis(2-aminopropyl)amine involves its interaction with various molecular targets and pathways. As a polyamine, it plays a crucial role in cell growth, proliferation, and differentiation . It can interact with nucleic acids, proteins, and other cellular components, influencing gene expression and signal transduction pathways . The compound’s ability to form stable complexes with anionic molecules also contributes to its biological activity .

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Structure | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|

| This compound | N(CH₂CH₂CH₂NH₂)₂ | 146.3 | Chelation, polymer synthesis | High amine density, rigidity |

| Tris(2-aminopropyl)amine | N(CH₂CH₂CH₂NH₂)₃ | 188.3 | Supramolecular cages, catalysis | Tripodal geometry, enhanced metal binding |

| Jeffamine D230 | Polyether with 2-aminopropyl termini | 230 | Epoxy curing, CO₂ capture | Tunable hydrophobicity, flexibility |

| 2-Aminopropyl benzopyran | Benzopyran + 2-aminopropyl | ~300–400 | Anticancer agents (TNBC) | ROS generation, Bcl-2 modulation |

Biological Activity

Bis(2-aminopropyl)amine (BAPA), with the chemical formula C6H17N3, is a polyamine that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of BAPA, including its mechanisms of action, cytotoxicity against cancer cell lines, and its role in various biochemical processes.

BAPA is a colorless liquid commonly used in industrial applications, including the synthesis of soaps, dyestuffs, and rubber products. It undergoes several chemical reactions:

- Oxidation : Forms amides or nitriles.

- Reduction : Can be reduced to primary amines.

- Substitution : Participates in nucleophilic substitution reactions to yield various derivatives.

As a polyamine, BAPA plays a crucial role in cellular processes such as growth, differentiation, and proliferation. It interacts with various molecular targets, influencing signaling pathways that regulate cell cycle progression and apoptosis. The compound's ability to modulate these pathways makes it a candidate for further research in cancer therapy and other diseases .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BAPA derivatives against human cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine were synthesized and tested for their antiproliferative activity. The most potent derivative exhibited an IC50 value ranging from 13.95 µM to 15.74 µM across different cancer cell lines, including A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma) .

Table 1: Cytotoxic Activity of BAPA Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptotic Activity |

|---|---|---|---|

| Derivative 1 | A549 | 15.00 ± 2.5 | Early Apoptosis (28.9%) |

| Derivative 4 | CaCo-2 | 14.50 ± 1.8 | Late Apoptosis (42.7%) |

| Derivative 6 | HTB-140 | 13.95 ± 2.5 | Early Apoptosis (55.7%) |

Anti-Cancer Activity

The anti-cancer properties of BAPA derivatives were further investigated through various assays:

- MTT Assay : Confirmed the cytotoxicity against cancer cell lines.

- Lactate Dehydrogenase Assay : Used to assess membrane integrity and cytotoxic effects.

- Interleukin-6 Assay : Evaluated the anti-inflammatory potential by measuring IL-6 levels post-treatment.

The results indicated that certain derivatives significantly inhibited IL-6 release, suggesting a potential mechanism for their anti-inflammatory effects .

Case Studies

A notable case study involved the synthesis of seven novel bis(2-aminoethyl)amine derivatives, which were screened for biological activity. Among these, derivative 4 showed remarkable efficacy in reducing IL-6 levels in A549 cells almost tenfold compared to controls . This highlights the therapeutic potential of BAPA derivatives in treating inflammatory conditions linked to cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.